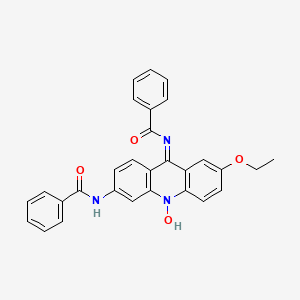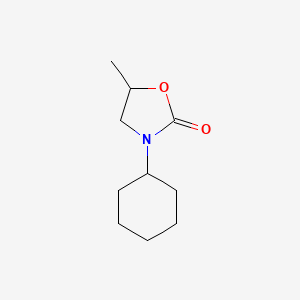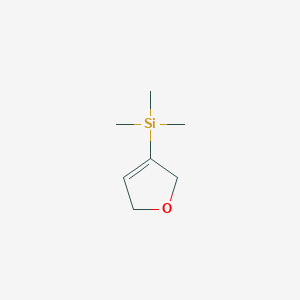![molecular formula C19H22N2O B14363945 [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone CAS No. 93593-07-8](/img/structure/B14363945.png)
[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone: is a compound with the molecular formula C19H22N2O . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone typically involves the reaction of 1-methylpiperidine with 2-aminobenzophenone . The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives , while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a piperidine moiety.
Piperidine Derivatives: Various piperidine derivatives are used in pharmaceuticals, each with unique properties and applications.
Uniqueness
Propiedades
| 93593-07-8 | |
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
[2-[(1-methylpiperidin-4-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c1-21-13-11-16(12-14-21)20-18-10-6-5-9-17(18)19(22)15-7-3-2-4-8-15/h2-10,16,20H,11-14H2,1H3 |
Clave InChI |
HUPVUUCJOYMIKU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)




